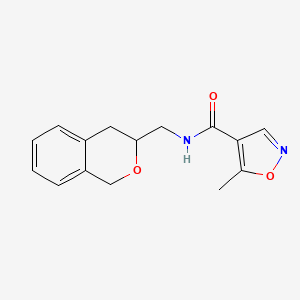

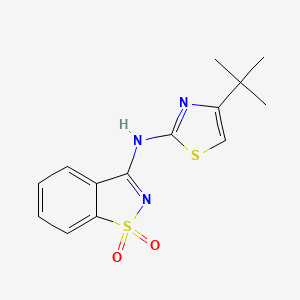

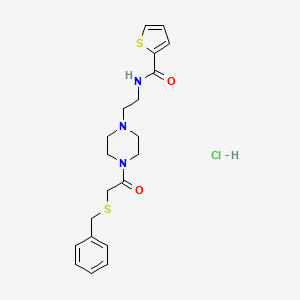

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, also known as IMC-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in treating various diseases, including fibromyalgia, chronic fatigue syndrome, and irritable bowel syndrome.

科学的研究の応用

Auxiliary-Directed C-H Bond Activation

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide is utilized in the field of organic synthesis, particularly in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This method employs new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, leading to selective and efficient arylation and alkylation. This approach facilitates the synthesis of various γ-substituted non-natural amino acids, with the auxiliary group being conveniently removable under mild conditions (Pasunooti et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

Research on isoxazole derivatives, including this compound, has demonstrated their potential as immunosuppressive agents through the inhibition of mitochondrial dihydroorotate dehydrogenase. This enzyme plays a crucial role in pyrimidine de novo synthesis, essential for immune cell functions. The inhibition of this pathway by isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, shows promising results in disease-modifying antirheumatic drugs now in clinical trials (Knecht & Löffler, 1998).

Synthesis of Isoxazole-carboxamide Derivatives

The synthesis of isoxazole-carboxamide derivatives, including 3-methylisoxazole-5-carboxamides, is a notable application. These compounds are synthesized through one-pot reactions involving isoxazole-5-carboxylic acid and various amines or pyrazoles, yielding a diverse array of carboxamide and pyrazole-carbonyl derivatives. Such derivatives have potential applications in developing new pharmaceuticals and research chemicals (Martins et al., 2002).

Bimetallic Composite Catalysts

This compound serves as a ligand in creating bimetallic boron-containing heterogeneous catalysts. These catalysts show high activity in the Suzuki reaction in aqueous media, providing efficient methods for synthesizing heterobiaryls containing furyl and thienyl rings. This application underscores the compound's versatility in facilitating green chemistry and catalysis research (Bumagin et al., 2019).

特性

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-14(8-17-20-10)15(18)16-7-13-6-11-4-2-3-5-12(11)9-19-13/h2-5,8,13H,6-7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBZLHGRLSKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2420013.png)

![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)